Structural Differentiation: Ethyl Linker vs Direct Attachment
The target compound incorporates an ethyl spacer between the 2,4-dichlorophenyl ring and the isothiocyanate group, in contrast to 2,4-dichlorophenyl isothiocyanate (CAS 6590-96-1) which has a direct N=C=S attachment to the aryl ring. This structural difference results in a higher molecular weight (232.13 vs. 204.07 g/mol) and an increased number of rotatable bonds (3 vs. 1) [1]. The presence of the ethylene linker provides a distinct spatial reach for the electrophilic isothiocyanate moiety, which is critical for applications requiring a defined spacer length in crosslinking or probe design [2].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW 232.13 g/mol; 3 rotatable bonds |
| Comparator Or Baseline | 2,4-Dichlorophenyl isothiocyanate (CAS 6590-96-1): MW 204.07 g/mol; 1 rotatable bond |
| Quantified Difference | MW increase of 28.06 g/mol (13.8%); rotatable bond increase of +2 |
| Conditions | Structural comparison based on SMILES and computed molecular descriptors |
Why This Matters
The molecular weight and conformational flexibility differences directly influence the compound's steric reach and solubility profile, making it a distinct choice when an extended linker is required in synthetic or bioconjugation workflows.
- [1] Kuujia. 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene (CAS 184003-30-3) Computed Properties. View Source
- [2] Kuujia. 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene (CAS 184003-30-3) Applications Overview. View Source
